2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C19H15FN6OS and its molecular weight is 394.43. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- This compound belongs to a novel ring system, containing both triazolo and pyrimidine moieties. Researchers have successfully synthesized it through a three-step reaction sequence, involving five reactive centers (amide, amine, carbonyl, azide, and alkyne). The stereochemistry and relative configurations of the synthesized compounds were determined using techniques such as 1D and 2D NMR spectroscopy and X-ray crystallography .
- A related study reported the synthesis and biological evaluation of new [1,2,3]triazolo[4,5-d]pyrimidine derivatives as potent USP28 inhibitors. Compound 19 exhibited significant inhibition of USP28, showing selectivity over USP7 and LSD1 .
Synthesis and Structural Characterization
USP28 Inhibition
LSD1 Inhibition
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidine class of compounds, which have been found to be potent inhibitors of certain enzymes . .
Mode of Action
Other [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been found to inhibit their target enzymes by binding to their active sites
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given that other [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been found to inhibit certain enzymes , this compound may affect the pathways these enzymes are involved in
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Some [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been found to have antiproliferative activities against certain cancer cell lines
properties
IUPAC Name |
2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6OS/c1-12-4-2-3-5-15(12)23-16(27)10-28-19-17-18(21-11-22-19)26(25-24-17)14-8-6-13(20)7-9-14/h2-9,11H,10H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFCTWLMXSIDLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.